(S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride is a chiral compound with the molecular formula CHClNO and a molecular weight of approximately 179.64 g/mol. This compound features a cyclobutane ring, an amino group, and an acetate moiety, making it structurally interesting for various chemical and biological applications. The compound exists as a hydrochloride salt, which enhances its solubility in water and facilitates its use in biological systems .
(S)-Methyl 2-amino-2-cyclobutylacetate HCl is a valuable chiral building block due to its unique structure. It possesses both a carboxylic acid group and an amine group, making it a functional analog of the common amino acid proline. This characteristic allows researchers to incorporate it into the synthesis of various biologically active molecules, including peptides, peptidomimetics, and other pharmaceuticals [].
The "chiral" aspect refers to the molecule's ability to exist in two non-superimposable mirror-image forms. (S)-Methyl 2-amino-2-cyclobutylacetate HCl specifically refers to the stereochemical configuration with the S absolute configuration. This specific configuration can be crucial for the biological activity of the final molecule [].
The potential applications of (S)-Methyl 2-amino-2-cyclobutylacetate HCl are still under exploration, but some promising areas include:
These reactions are significant for synthesizing analogs or derivatives that may exhibit enhanced biological activity .
The biological activity of (S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride is notable due to its structural similarity to proline, an important amino acid in protein synthesis. This compound has been investigated for its potential role in drug discovery, particularly in developing molecules that can modulate protein-protein interactions . Additionally, related compounds have shown effects on nitric oxide production and cardiac function, suggesting potential therapeutic applications .
Several methods can be employed to synthesize (S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride:
These methods allow for the efficient production of this compound while maintaining its chiral integrity .
(S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride has several potential applications:
The versatility of this compound makes it valuable across multiple fields of research .
Interaction studies involving (S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride have focused on its binding affinity and activity regarding various biological targets. Preliminary studies suggest that it may interact with specific proteins involved in metabolic pathways or cellular signaling processes. Further research is needed to elucidate its mechanisms of action and potential therapeutic benefits .
Several compounds share structural similarities with (S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride | Enantiomer of (S)-Methyl 2-amino-2-cyclobutylacetate | Potentially different biological activities |
Methyl 2-amino-3-methylbutanoate | Contains an additional methyl group on the carbon chain | Different steric properties affecting interactions |
Methyl 3-amino-3-cyclopropylacetate | Cyclopropane ring instead of cyclobutane | Distinct reactivity due to ring strain |
The uniqueness of (S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride lies in its specific chiral configuration and the presence of the cyclobutane ring, which may confer unique properties compared to these similar compounds .